molecular formula C11H16N2O B1459506 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine CAS No. 2059941-77-2

5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B1459506
CAS No.: 2059941-77-2
M. Wt: 192.26 g/mol
InChI Key: BDMAMCNZOXAJEJ-UHFFFAOYSA-N
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Properties

IUPAC Name

5-ethyl-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10/h3-4,7,10,12H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMAMCNZOXAJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves several steps. One common synthetic route includes the reaction of 5-ethyl-2-hydroxypyridine with pyrrolidine in the presence of a suitable base to form the desired product . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.

Biological Activity

5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound that has drawn attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, mechanism of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine includes a pyridine ring substituted with an ethyl group and a pyrrolidin-3-yloxy moiety. This unique configuration is believed to influence its interaction with various biological targets, particularly in the central nervous system (CNS).

Property Details
Molecular Formula C12_{12}H16_{16}N2_2O
Molecular Weight 204.27 g/mol
Solubility Soluble in organic solvents
Stability Stable under standard laboratory conditions

Neuropharmacological Effects

Research indicates that 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine may interact with neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. Compounds that modulate nNOS activity are of significant interest due to their potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as Alzheimer's disease and Parkinson's disease.

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The mechanism is thought to involve the modulation of specific receptors or enzymes, which could lead to reduced inflammation and pain perception.

Antimicrobial and Antiviral Activities

The broader class of pyridine compounds, which includes 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine, has been noted for antimicrobial and antiviral activities. These compounds have shown efficacy against various pathogens, including bacteria and viruses, making them candidates for further investigation in the context of infectious diseases .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives similar to 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative conditions.
  • Anti-inflammatory Activity : In vitro assays indicated that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory disorders.
  • Antimicrobial Efficacy : Recent research highlighted the antimicrobial properties of pyridine derivatives, with some showing significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential role for 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine in developing new antimicrobial agents .

The exact mechanism by which 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine exerts its biological effects remains under investigation. However, it is hypothesized that the compound's structural features facilitate binding to specific receptors or enzymes involved in neurotransmission and inflammatory responses. This interaction may modulate downstream signaling pathways crucial for maintaining neuronal health and mitigating inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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